5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one is a chemical compound characterized by its unique structure and functional groups. It has a molecular formula of and a molecular weight of approximately 212.68 g/mol. The compound features a dihydropyridine ring, which is a key structure in many biologically active molecules, and includes an amino group and a chloroalkene substituent. This configuration may contribute to its potential biological activities and applications in medicinal chemistry.
The reactivity of 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one can be attributed to the presence of the amino group and the double bond in the chloroalkene. Typical reactions may include:
The specific reaction pathways would depend on the reaction conditions, such as temperature, solvent, and the presence of catalysts.
Research into the biological activity of 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one indicates potential pharmacological properties. Compounds with similar structures have been studied for their effects on various biological targets, including:
Further studies are required to elucidate the specific mechanisms of action and therapeutic potential of this compound.
The synthesis of 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one can involve several synthetic strategies:
Each method would require careful optimization to achieve high yields and purity.
5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one has potential applications in various fields:
Interaction studies involving 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one are crucial for understanding its pharmacodynamics. These studies typically focus on:
Such studies are essential for assessing its viability as a therapeutic agent.
Several compounds share structural similarities with 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylthioaniline | Contains an amino group; used in dye synthesis | Antimicrobial |
| Dihydropyridine derivatives | Similar ring structure; often studied for cardiovascular effects | Antihypertensive |
| 3-Chloropropene derivatives | Contains a chloroalkene; used in polymer production | Various industrial applications |
The uniqueness of 5-Amino-1-(3-chloro-2-methylprop-2-en-1-y)-4-methyl -1,2-dihydropyridin -2-one lies in its specific combination of functional groups that may confer distinct biological activities compared to other dihydropyridine derivatives. Its unique chloroalkene substituent and amino group position could influence its interaction with biological targets differently than structurally similar compounds.